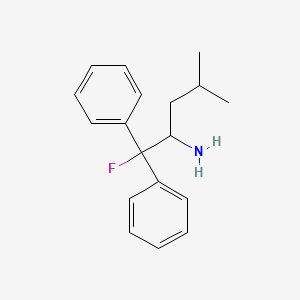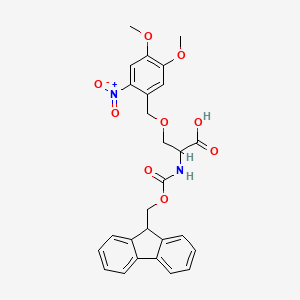![molecular formula C14H23BN2O3 B12292412 [(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid](/img/structure/B12292412.png)
[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid: is a boronic acid derivative with significant applications in various fields of science, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an amino acid moiety and a boronic acid functional group, making it a valuable tool in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid typically involves the following steps:
Formation of the Amino Acid Derivative: The starting material, an amino acid derivative, is synthesized through standard peptide coupling reactions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a reaction with a boronic acid reagent under controlled conditions, often involving a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: Industrial production of (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Catalysts such as palladium or nickel, and reagents like halides or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce boronic alcohols.
Scientific Research Applications
Chemistry:
Catalysis: (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid is used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: This compound is known to inhibit certain enzymes, making it useful in biochemical studies and drug development.
Protein Labeling: It is used in protein labeling techniques due to its ability to form stable complexes with biomolecules.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic applications, particularly in cancer treatment and antimicrobial therapy.
Diagnostics: It is used in diagnostic assays to detect specific biomolecules.
Industry:
Material Science: (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid is used in the development of advanced materials with unique properties.
Agriculture: It is explored for its potential use in agricultural chemicals and fertilizers.
Mechanism of Action
The mechanism of action of (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its applications as an enzyme inhibitor and in drug development.
Comparison with Similar Compounds
Bortezomib: A boronic acid-based proteasome inhibitor used in cancer therapy.
Ixazomib: Another boronic acid-based proteasome inhibitor with similar applications.
Uniqueness: (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid is unique due to its specific structure, which allows for selective interactions with molecular targets. Its combination of an amino acid moiety and a boronic acid group provides distinct advantages in terms of stability and reactivity compared to other boronic acid derivatives.
Properties
IUPAC Name |
[1-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9,16H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSFPFDGDYVJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)N)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-O-[(T-Butyldiphenylsilyl)]-1,2](/img/structure/B12292329.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12292337.png)
![Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12292345.png)
![1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine](/img/structure/B12292363.png)
![[3,4-Diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12292368.png)
![cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]](/img/structure/B12292370.png)
![1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12292376.png)


![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)


![2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)

